N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide
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Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . A novel class of quinoline derivatives was synthesized by Vivekanand et al., from 5-chloro-2-phenyl-1 H -indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde as starting materials .Molecular Structure Analysis
Quinoline is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structure and the presence of any functional groups .Scientific Research Applications
Synthesis and Radioligand Applications
Labeling and Evaluation of Radioligands : A study by Matarrese et al. (2001) focused on the synthesis of novel quinoline-2-carboxamide derivatives, including compounds structurally related to N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide, for potential use as radioligands. These compounds were evaluated for their binding to peripheral benzodiazepine receptors (PBR) in vivo with positron emission tomography (PET), suggesting their usefulness in medical imaging studies (Matarrese et al., 2001).
Anticancer Activity
Cytotoxic Activity and Molecular Docking Studies : Bhatt et al. (2015) explored the synthesis and cytotoxic activities of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, demonstrating their potential as anticancer agents. This work illustrates the broader potential of fluorophenyl quinoxaline derivatives in developing new anticancer therapies (Bhatt et al., 2015).
Fluorescence and Chemical Sensing
Fluorescent Quinoxalinylium Derivatives : Koner and Ray (2008) synthesized a new fluorescent quinoxalinylium derivative, showcasing the potential application of quinoxaline compounds as fluorophores. The synthesized compound exhibits emission at 580 nm, highlighting its potential in fluorescence-based applications (Koner & Ray, 2008).
Antibacterial Properties
Novel Antibacterial Quinolones : Kuramoto et al. (2003) designed and synthesized m-aminophenyl groups as N-1 substituents of naphthyridones and quinolones, demonstrating potent antibacterial activities. This study underlines the significance of fluorophenyl quinoxaline derivatives in the development of new antibacterial drugs (Kuramoto et al., 2003).
Photovoltaic Performance
Photovoltaic Applications of Fluorinated Quinoxalines : Fan et al. (2016) investigated the effect of fluorine-substituted quinoxaline units on the photovoltaic performance of polymers. The introduction of fluorine atoms was found to enhance the photovoltaic efficiency, indicating the potential of fluorophenyl quinoxaline derivatives in solar cell applications (Fan et al., 2016).
Safety And Hazards
Future Directions
There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14FN3OS2/c24-17-3-1-2-4-18(17)27-23(28)14-5-6-19-20(11-14)26-22(16-8-10-30-13-16)21(25-19)15-7-9-29-12-15/h1-13H,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYOXEHQYJAFFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CSC=C4)C5=CSC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14FN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide |
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